molecular formula C9H11NO2 B584682 D-Phenyl-D5-alanine CAS No. 362049-55-6

D-Phenyl-D5-alanine

Cat. No. B584682
M. Wt: 170.223
InChI Key: COLNVLDHVKWLRT-NQJMBGHTSA-N
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Description

D-Phenyl-D5-alanine, also known as D-Phenylalanine-2,3,4,5,6-d, is a labelled D-Phenylalanine . It has a molecular formula of C9H6D5NO2 and an average mass of 170.220 Da . It is a non-standard isotope with one defined stereocentre .


Physical And Chemical Properties Analysis

D-Phenyl-D5-alanine has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±30.0 °C at 760 mmHg, and a flash point of 139.8±24.6 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Enzyme Catalysis and Modification : D-Phenyl-D5-alanine is used in studies involving enzyme catalysis. For instance, an investigation into the conversion of a PLP-dependent racemase into an aldolase through active site mutation highlights the role of D-amino acids like D-Phenyl-D5-alanine in enzyme reactions (Seebeck & Hilvert, 2003).

  • Radiation-Sensitive Materials (RSM) : In the study of radiation physics and chemistry, D-Phenyl-D5-alanine is evaluated for its EPR/dosimetric properties. It has been studied as a potential high-energy radiation-sensitive material, demonstrating a linear dose response in certain conditions (Gancheva, Sagstuen, & Yordanov, 2006).

  • Protein Turnover Studies : D-Phenyl-D5-alanine is significant in studying protein turnover. A method described for measuring very low levels of enrichment of D5-phenylalanine, a related compound, is crucial for determining amino acid incorporation into tissue protein during protein synthesis studies (Calder et al., 1992).

  • Enzymatic Characterization and Inhibition : The compound is also useful in the structural and enzymatic characterization of various enzymes. For example, studies on Staphylococcus aureus D-alanine:D-alanine ligase involved in bacterial cell wall biosynthesis utilize D-Phenyl-D5-alanine analogs to understand enzyme inhibition mechanisms (Liu et al., 2006).

  • Development of Novel Enzymes for Industrial Applications : Research into engineering novel enzymes for the synthesis of D-alanine, a compound of great industrial relevance, often involves the use of D-Phenyl-D5-alanine in enzyme assays and modification studies (Jia et al., 2022).

  • Study of D-Amino Acid Metabolism in Bacteria and Plants : D-Phenyl-D5-alanine plays a role in the study of D-amino acid metabolism in organisms such as bacteria and plants. This includes investigations into alanine racemase enzymes and their role in cell wall formation and osmotic regulation (Esaki & Walsh, 1986; Nomura et al., 2001; Ono et al., 2006; Qiu et al., 2016).

properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NQJMBGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phenylalanine-d5

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Fmoc
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piperidine DMF
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sulfonamide esters
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Fmoc
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Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
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90 mL
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0.3 mL
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10 mL
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solvent
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Yield
90%

Citations

For This Compound
5
Citations
Y Liaghati Mobarhan, R Soong, D Lane… - Magnetic …, 2020 - Wiley Online Library
… i-ii, D-phenyl-d5-alanine (10 g/L) dissolved in culture tank water. Each spectrum was taken 11 hr apart and demonstrate that D-phenyl-d5-alanine remains stable in solution without the …
F Bellucci, L Bueno, R Bugianesi… - British Journal of …, 2016 - Wiley Online Library
… Samples were first extracted: 0.05 mL of plasma was diluted and acidified with 0.05 mL of 4% phosphoric acid (85%) and spiked with 10 μL of 0.1 μg·mL −1 of[d-phenyl-d5-alanine]-…
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
YL Mobarhan - 2019 - search.proquest.com
… (i-ii), D-Phenyl-d5-alanine (10g/L) dissolved in culture tank water. Each spectrum was taken 11 h apart and demonstrate that D-Phenyl-d5-alanine remains stable in solution without the …
Number of citations: 2 search.proquest.com
Y Liaghati Mobarhan - tspace.library.utoronto.ca
… (i-ii), D-Phenyl-d5-alanine (10g/L) dissolved in culture tank water. Each spectrum was taken 11 h apart and demonstrate that D-Phenyl-d5-alanine remains stable in solution without the …
Number of citations: 0 tspace.library.utoronto.ca
成瀬克子, 横山久美代, 徳久幸子 - 日本栄養・食糧学会誌, 1994 - jstage.jst.go.jp
ラットにおける D 型 Phe の代謝を安定同位体トレーサー法により調べた. 重水素標識 D 型 Phe (D-Phe (d 5)) を水素-重水素交換法により調製した. これと市販の L-Phe (d 8) との等モル混合物を…
Number of citations: 6 www.jstage.jst.go.jp

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